![molecular formula C21H22F2O8 B1397867 2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one CAS No. 430459-53-3](/img/structure/B1397867.png)
2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one
Vue d'ensemble
Description
“2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one” is a chemical compound with the CAS Number: 430459-53-3 . It has a molecular weight of 440.4 and its IUPAC name is 2,7-difluoro-3,6-bis((2-methoxyethoxy)methoxy)-9H-xanthen-9-one .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 536.3±50.0 °C and a predicted density of 1.316±0.06 g/cm3 . It is a solid at room temperature .Applications De Recherche Scientifique
Antiviral Agents
Polycyclic aromatic compounds, including xanthenes, have been explored for their antiviral properties. A study by Carr et al. (1976) on bis-basic-substituted polycyclic aromatic compounds revealed the broad-spectrum antiviral activity of various xanthenes when administered orally or subcutaneously, indicating their potential as antiviral agents (Carr et al., 1976).
Organic Chemistry and Synthesis
The oxidative addition reactions on rhodium complexes with xanthene derivatives, as researched by Uchimura et al. (2007), showcase the importance of xanthenes in the development of catalytic processes and synthesis of complex molecules (Uchimura et al., 2007). Similarly, Han and Bárány (1997) discussed novel S-Xanthenyl protecting groups for cysteine in peptide synthesis, highlighting xanthene's role in the field of organic chemistry and peptide research (Han & Bárány, 1997).
Materials Science
In materials science, Lal et al. (1999) described the use of Bis(2-methoxyethyl)aminosulfur trifluoride for converting alcohols to alkyl fluorides, showcasing the compound's utility in materials processing and synthesis (Lal et al., 1999). Water-soluble polyfluorenes, as investigated by Oh et al. (2010), act as interfacial layers in organic solar cells, demonstrating the application of xanthene derivatives in enhancing the performance of renewable energy technologies (Oh et al., 2010).
Fluorescence and Imaging
Xanthenes have also been employed in the development of fluorescence probes for detecting reactive oxygen species, as explored by Setsukinai et al. (2003). These compounds facilitate the study of biological systems and contribute to our understanding of cellular processes (Setsukinai et al., 2003).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2,7-difluoro-3,6-bis(2-methoxyethoxymethoxy)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2O8/c1-25-3-5-27-11-29-19-9-17-13(7-15(19)22)21(24)14-8-16(23)20(10-18(14)31-17)30-12-28-6-4-26-2/h7-10H,3-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIHRJXHCRUKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C2=O)F)OCOCCOC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Difluoro-3,6-bis[(2-methoxyethoxy)methoxy]-9h-xanthen-9-one | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

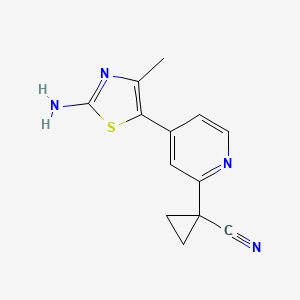
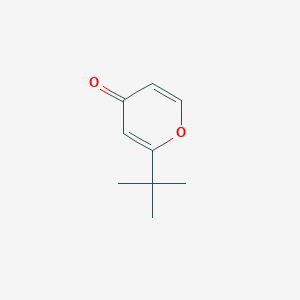

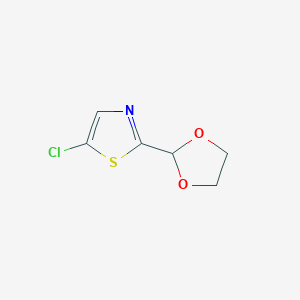
![2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B1397792.png)
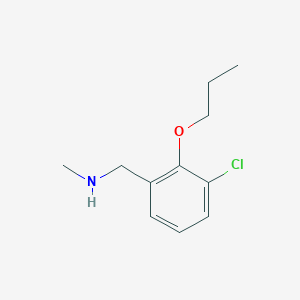
![1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397796.png)
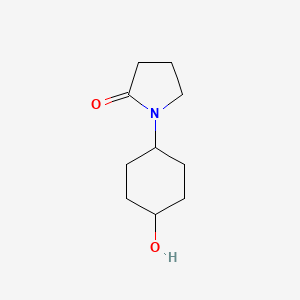
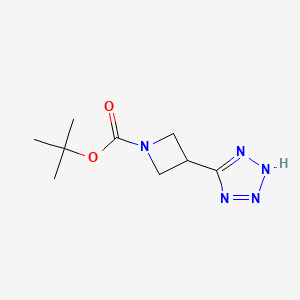
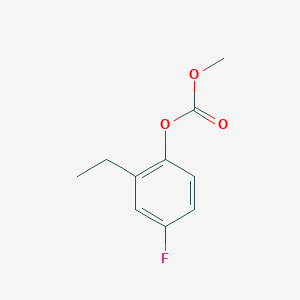
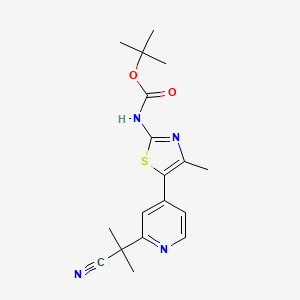
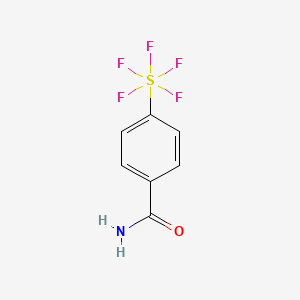
![tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate](/img/structure/B1397806.png)
